molecular formula C15H12N2O3 B1347322 2,4,5-tris(2-furyl)-4,5-dihydro-1H-imidazole CAS No. 550-23-2

2,4,5-tris(2-furyl)-4,5-dihydro-1H-imidazole

Cat. No. B1347322
CAS RN: 550-23-2
M. Wt: 268.27 g/mol
InChI Key: VWGVUCWHPBULRD-UHFFFAOYSA-N
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Description

2,4,5-tris(2-furyl)-4,5-dihydro-1H-imidazole (TFD) is a heterocyclic compound that has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. TFD is a versatile molecule that exhibits a range of interesting properties, including its ability to act as a ligand, a catalyst, and a precursor for the synthesis of other compounds. In

Scientific Research Applications

Microwave-Assisted Solvent-Free Synthesis and Luminescence Properties

Zhang et al. (2015) developed a microwave-assisted solvent-free method for synthesizing 2,4,5-tris(2-furyl)-4,5-dihydro-1H-imidazole and its derivatives, focusing on their luminescence properties. They found that these compounds exhibit high fluorescence quantum efficiency and stability, with emissions sensitive to solvent polarity (Zhang et al., 2015).

Chemiluminescence in Analytical Chemistry

Kang et al. (2011) investigated the chemiluminescence (CL) properties of 2,4,5-tris(2-furyl)-4,5-dihydro-1H-imidazole for analytical applications. They developed a method using this compound for the sensitive detection of copper ions (Cu2+) in solution, demonstrating its potential in trace element analysis (Kang et al., 2011).

Corrosion Inhibition

Prashanth et al. (2021) synthesized new imidazole derivatives, including variants of 2,4,5-tris(2-furyl)-4,5-dihydro-1H-imidazole, exploring their use as corrosion inhibitors for mild steel in acidic solutions. They highlighted the compounds' strong adsorption properties and high corrosion inhibition efficiency, making them suitable for industrial applications (Prashanth et al., 2021).

Antibacterial Activity

Reddy and Reddy (2010) synthesized a series of compounds related to 2,4,5-tris(2-furyl)-4,5-dihydro-1H-imidazole and evaluated their antibacterial and antifungal activities. Although their efficacy was not comparable to standard drugs, these compounds exhibited notable activities at higher concentrations, suggesting potential in developing new antimicrobial agents (Reddy & Reddy, 2010).

properties

IUPAC Name

2,4,5-tris(furan-2-yl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-4-10(18-7-1)13-14(11-5-2-8-19-11)17-15(16-13)12-6-3-9-20-12/h1-9,13-14H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGVUCWHPBULRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2C(N=C(N2)C3=CC=CO3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40970359
Record name 2,4,5-Tri(furan-2-yl)-4,5-dihydro-1H-imidazole
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URL https://comptox.epa.gov/dashboard/DTXSID40970359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-tris(2-furyl)-4,5-dihydro-1H-imidazole

CAS RN

550-23-2
Record name Furfurin
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Record name MLS002693571
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Record name 2,4,5-Tri(furan-2-yl)-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40970359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-TRI-(2-FURYL)-2-IMIDAZOLINE
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